molecular formula C8H7ClO3 B8322288 Carbonic acid, chloromethyl phenyl ester CAS No. 35180-03-1

Carbonic acid, chloromethyl phenyl ester

Cat. No.: B8322288
CAS No.: 35180-03-1
M. Wt: 186.59 g/mol
InChI Key: UCSVAARRMAMTIF-UHFFFAOYSA-N
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Description

Carbonic acid, chloromethyl phenyl ester is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

35180-03-1

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

chloromethyl phenyl carbonate

InChI

InChI=1S/C8H7ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UCSVAARRMAMTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenyl chloroformate (9.0 g, 57.5 mmol) was dissolved in 1,2-dichloroethane (50 ml) and pyridine (0.22 g, 2.8 mmol) was added dropwise to the stirred solution. In another reactor, paraformaldehyde (7.0 g, 233.1 mmol) was heated with a heat gun to generate the gaseous monomer. The formaldehyde gas was bubbled into the first reactor through a tube with the outlet below the surface of the liquid. Stirred at 65° C. for 3 hours. Washed three times with water, dried (MgSO4) and concentrated. Distillation (Bp. 64°-67° C. 5×10-4 mbar) yielded 2.7 g product. The product was further purified by flash chromatography (Silikagel 60, petroleum ether/ethyl acetate 95: 5). Yield: 2.1 g. 1H-NMR (CDCl3): delta=5.78 (CH2); 7.18-7.41 ppm (phenyl).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of chloromethyl chloroformate (1 g, 7.8 mmol) in DCM (40 mL) was added a mixture of phenol (0.73 g, 7.8 mmol) and pyridine (750 μL, 9.3 mmol) in DCM (10 mL) at −20° C. over 20 min. The reaction was stirred at 0° C. for 4 h, then at rt for another 1 h. The mixture was washed with 1N HCl solution (50 mL), followed by brine (50 mL). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (v/v)=100/1) to give the title compound as colorless oil (847 mg, 58.2%). The title compound was characterized by 1H NMR as shown below:
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
750 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
58.2%

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